N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide
Brand Name: Vulcanchem
CAS No.: 1428348-80-4
VCID: VC5288968
InChI: InChI=1S/C21H25N5O4S/c1-13(2)6-7-26-20(28)19-15(10-25(3)24-19)23-21(26)31-11-18(27)22-9-14-4-5-16-17(8-14)30-12-29-16/h4-5,8,10,13H,6-7,9,11-12H2,1-3H3,(H,22,27)
SMILES: CC(C)CCN1C(=O)C2=NN(C=C2N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4)C
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.52

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

CAS No.: 1428348-80-4

Cat. No.: VC5288968

Molecular Formula: C21H25N5O4S

Molecular Weight: 443.52

* For research use only. Not for human or veterinary use.

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide - 1428348-80-4

Specification

CAS No. 1428348-80-4
Molecular Formula C21H25N5O4S
Molecular Weight 443.52
IUPAC Name N-(1,3-benzodioxol-5-ylmethyl)-2-[2-methyl-6-(3-methylbutyl)-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Standard InChI InChI=1S/C21H25N5O4S/c1-13(2)6-7-26-20(28)19-15(10-25(3)24-19)23-21(26)31-11-18(27)22-9-14-4-5-16-17(8-14)30-12-29-16/h4-5,8,10,13H,6-7,9,11-12H2,1-3H3,(H,22,27)
Standard InChI Key WNBABMDLWRTCOE-UHFFFAOYSA-N
SMILES CC(C)CCN1C(=O)C2=NN(C=C2N=C1SCC(=O)NCC3=CC4=C(C=C3)OCO4)C

Introduction

Chemical Identity

Chemical Name:
N-(benzo[d] dioxol-5-ylmethyl)-2-((6-isopentyl-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide

Molecular Formula: C20_{20}H24_{24}N4_{4}O3_{3}S
Molecular Weight: Approximately 412.5 g/mol (calculated based on the formula).

The compound features:

  • A benzo[d] dioxole moiety contributing aromaticity and polarity.

  • A pyrazolo[4,3-d]pyrimidine core known for its bioactivity in various pharmacological contexts.

  • A thioacetamide linkage providing sulfur-containing functionality.

Functional Groups

The molecule contains:

  • Aromatic rings: The benzo[d] dioxole group provides rigidity and electron density.

  • Pyrazolo[4,3-d]pyrimidine nucleus: Known for its relevance in medicinal chemistry.

  • Thioacetamide unit: Enhances reactivity and potential bioactivity.

3D Conformation

The compound likely adopts a semi-rigid conformation due to the aromatic and heterocyclic systems, with flexibility around the thioacetamide chain.

Synthesis

The synthesis of this compound would typically involve:

  • Formation of the benzo[d]13dioxole precursor, often from catechol derivatives via methylenation.

  • Construction of the pyrazolo[4,3-d]pyrimidine core, achieved through cyclization reactions involving hydrazines and appropriate diketones or amidines.

  • Thioacetamide coupling, where a thiol derivative reacts with an acetamide intermediate under mild conditions.

Detailed synthetic pathways would depend on the availability of starting materials and desired purity levels.

Potential Pharmacological Uses

Compounds with similar scaffolds have been explored for:

  • Anti-inflammatory activity: Pyrazolo[4,3-d]pyrimidines are known inhibitors of enzymes like COX or LOX.

  • Anticancer properties: Heterocyclic compounds often interact with kinases or DNA.

  • Antiviral activity: The sulfur atom may enhance binding to viral proteins.

Molecular Docking Insights

Preliminary in silico studies could reveal interactions with biological targets such as protein kinases or nucleic acids due to its heteroaromatic nature.

Analytical Characterization

To confirm the identity of this compound:

  • NMR Spectroscopy (¹H and ¹³C): To identify functional groups and confirm connectivity.

  • Mass Spectrometry (MS): To verify molecular weight.

  • Infrared Spectroscopy (IR): To detect characteristic bonds (e.g., C=O stretching at ~1700 cm⁻¹).

  • X-ray Crystallography: For precise structural determination if crystalline.

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